molecular formula C9H12N4O2S2 B2404372 ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate CAS No. 1048915-72-5

ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate

Cat. No.: B2404372
CAS No.: 1048915-72-5
M. Wt: 272.34
InChI Key: XACQGQFVCUFMGR-VZUCSPMQSA-N
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Description

Ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate is a chemical compound with the molecular formula C9H12N4O2S2 This compound is known for its unique structure, which includes a thiophene ring, a carbamate group, and a carbamothioylamino moiety

Preparation Methods

The synthesis of ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate typically involves the reaction of thiophene derivatives with carbamothioylamino compounds under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate can be compared with other thiophene derivatives and carbamate compounds. Similar compounds include:

The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[3-[(E)-(carbamothioylhydrazinylidene)methyl]thiophen-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S2/c1-2-15-9(14)12-7-6(3-4-17-7)5-11-13-8(10)16/h3-5H,2H2,1H3,(H,12,14)(H3,10,13,16)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACQGQFVCUFMGR-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CS1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=C(C=CS1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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